molecular formula C20H20F2N2O2 B2770598 3,4-difluoro-N~1~-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)benzamide CAS No. 941954-06-9

3,4-difluoro-N~1~-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)benzamide

Cat. No. B2770598
CAS RN: 941954-06-9
M. Wt: 358.389
InChI Key: KFMRFOHDROBCRT-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding how the compound is made. For many organic compounds, this could involve reactions like addition, substitution, or elimination. The Suzuki-Miyaura coupling is one such reaction commonly used in the synthesis of biaryl compounds.

Scientific Research Applications

Heterocyclic Compound Synthesis

Research on compounds like "3,4-difluoro-N1-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)benzamide" often focuses on their synthesis and functionalization. For example, studies on the synthesis of difluoro[1]benzothieno[2,3-c]quinolines and their N-methyl quaternary salts have provided methodologies for preparing complex heterocyclic compounds with potential pharmacological applications (Luo, Castle, & Castle, 1990).

Fluorination and Functionalization Techniques

The specific introduction of fluorine atoms, as in the 3,4-difluoro moiety, is a common theme in the development of compounds with enhanced biological activity or material properties. Studies have explored the remote trifluoromethylation of aminoquinolines, demonstrating advanced techniques for C-H activation and functionalization, which could be relevant for modifying compounds like "3,4-difluoro-N1-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)benzamide" (Shen et al., 2016).

Photocyclization and Chemical Transformations

Photocyclization of carboxamides has been employed to prepare difluoro[1]benzothieno[2,3-c]quinolines, showcasing a method that could potentially be applied to synthesize or modify similar compounds for research or industrial applications (Luo, Castle, & Castle, 1990).

properties

IUPAC Name

3,4-difluoro-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N2O2/c1-12(2)11-24-18-7-5-15(9-13(18)4-8-19(24)25)23-20(26)14-3-6-16(21)17(22)10-14/h3,5-7,9-10,12H,4,8,11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMRFOHDROBCRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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